3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole
Description
Overview of Isoxazole (B147169) Chemistry in Advanced Research
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in various scientific fields. nih.govwikipedia.org Its unique electronic and structural properties make it a versatile building block in the development of complex molecules. bohrium.comdaneshyari.com
The chemistry of isoxazoles has a rich history, beginning with its foundational discoveries in the late 19th and early 20th centuries. The first synthesis of the isoxazole ring was achieved by Dunstan and Dymond. ijpcbs.com In 1888, Ludwig Claisen made a pivotal contribution by identifying the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com A few years later, in 1903, Claisen also synthesized the parent isoxazole compound. nih.gov A major advancement in isoxazole synthesis came between 1930 and 1946 through the work of Quilico, who extensively studied the synthesis of the ring system using nitrile oxides and unsaturated compounds. ijpcbs.com
Modern synthetic chemistry has expanded the toolbox for creating isoxazole derivatives. Prominent methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.org Contemporary research continues to develop more efficient and eco-friendly synthetic routes, including metal-free strategies, to access this important heterocyclic scaffold. nih.gov
The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govresearchgate.net Its structural features facilitate multiple non-covalent interactions with biological targets, which can lead to improved efficacy and better pharmacokinetic profiles. bohrium.comdaneshyari.com Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govrsc.org The fused benzo[d]isoxazole system, in particular, is a key structure in the development of inhibitors for therapeutic targets such as Hypoxia-Inducible Factor (HIF)-1α, which is implicated in tumor development. nih.gov
Table 1: Examples of Marketed Drugs Containing the Isoxazole Core
| Drug Name | Therapeutic Class | Function |
| Sulfamethoxazole | Antibiotic | Inhibits bacterial synthesis of dihydrofolic acid. nih.gov |
| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | Selectively inhibits the COX-2 enzyme to reduce inflammation and pain. wikipedia.org |
| Leflunomide | Immunosuppressant | Used in the treatment of rheumatoid arthritis. nih.gov |
| Cloxacillin | Antibiotic | A β-lactamase-resistant antibiotic used for bacterial infections. wikipedia.org |
| Danazol | Endocrine Agent | A synthetic steroid with an isoxazole ring used to treat endometriosis. wikipedia.org |
In materials science, the versatility of the isoxazole ring allows it to be used as a building block for advanced materials. ijpcbs.com For instance, compounds containing this core are utilized in the formulation of specialized polymers, coatings, and adhesives where chemical stability is paramount. chemimpex.com
The Role of Epoxide Functionality in Chemical Synthesis and Reactivity
An epoxide, or oxirane, is a three-membered cyclic ether that is a highly valuable functional group in organic synthesis. mt.comchemistrytalk.org Its utility stems from its unique structural and electronic properties.
The defining characteristic of an epoxide is the significant strain within its three-membered ring. mt.comwikipedia.org The internal bond angles of approximately 60° are a major deviation from the ideal 109.5° for sp³-hybridized carbon atoms. chemistrysteps.commasterorganicchemistry.com This combination of angle and torsional strain, amounting to about 25 kcal/mol of ring strain, renders epoxides substantially more reactive than their acyclic ether counterparts. chemistrysteps.commasterorganicchemistry.com This inherent strain acts as a powerful driving force for ring-opening reactions, enabling the epoxide to react with a wide array of nucleophiles, such as amines, alcohols, and Grignard reagents, under conditions where other ethers would remain inert. wikipedia.orgchemistrysteps.comrsc.orgnih.gov
Epoxide ring-opening reactions are distinguished by their high degree of stereochemical and regiochemical control.
Stereospecificity : The ring-opening process typically occurs through an Sₙ2-type mechanism. chemistrysteps.comlibretexts.org This involves a nucleophilic attack from the side opposite the C-O bond (backside attack), resulting in an inversion of the stereochemical configuration at the site of attack. lumenlearning.comlibretexts.org This stereospecificity ensures that the stereochemistry of the starting epoxide directly determines the stereochemistry of the product, leading to the formation of trans or anti addition products. chemistrysteps.com
Regioselectivity : In reactions with unsymmetrical epoxides, the position of the nucleophilic attack is dictated by the reaction conditions. libretexts.orglumenlearning.com Under basic or neutral conditions, the strong nucleophile attacks the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon, which is better able to stabilize the developing positive charge in the transition state. chemistrysteps.comlibretexts.org
Table 2: Regioselectivity of Nucleophilic Attack on Unsymmetrical Epoxides
| Reaction Condition | Nucleophile Type | Site of Attack | Mechanism |
| Basic / Neutral | Strong (e.g., RO⁻, CN⁻, R-MgBr) | Less substituted carbon | Sₙ2 |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | Sₙ1-like |
Positioning of 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole within Contemporary Chemical Research
The compound this compound is a molecule of significant interest as it strategically combines the pharmacologically important benzo[d]isoxazole scaffold with the synthetically versatile epoxide functional group. chemimpex.com This bifunctional nature positions it as a valuable intermediate in modern chemical research.
The benzo[d]isoxazole core serves as a proven pharmacophore, particularly in the pursuit of novel anticancer agents that target specific cellular pathways. nih.gov The attached epoxide ring functions as a highly reactive "handle," allowing for a variety of chemical modifications. chemimpex.comnih.gov This reactivity enables chemists to readily introduce new functional groups and build more complex molecular architectures.
Consequently, this compound is widely utilized as a key building block in the synthesis of novel pharmaceutical candidates. chemimpex.com Its structure is designed to facilitate the creation of libraries of diverse compounds for screening in drug discovery programs. impactfactor.org In materials science, the epoxide moiety allows for its integration into polymer chains, making it a useful precursor for developing high-performance epoxy resins, adhesives, and coatings. chemimpex.combritannica.com This dual utility makes the compound a valuable asset for researchers aiming to develop both targeted therapies and innovative materials. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)10(11-14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDXDWRTWABCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxiran 2 Ylmethoxy Benzo D Isoxazole and Its Precursors
Construction of the Benzo[D]isoxazole Core Structure
The formation of the fused bicyclic system of benzo[d]isoxazole, also known as 1,2-benzisoxazole, is a key step in the synthesis of the target compound. ontosight.ai This can be achieved through several strategic approaches that form either the C-O or N-O bond of the isoxazole (B147169) ring, or by constructing the benzene (B151609) ring onto an existing isoxazole moiety.
Cyclization Reactions for Benzo[D]isoxazole Formation
Cyclization reactions are a primary method for constructing the benzo[d]isoxazole ring system. These can be broadly categorized by the type of bond being formed during the ring-closing step.
One approach to the benzo[d]isoxazole core involves the formation of the C–O bond. A notable example is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence starting from anilide precursors. In this method, anilides derived from 2-fluorobenzaldehydes, which are activated towards SNAr ring closure by electron-withdrawing groups at the C5 position, are deprotonated at the nitrogen. The resulting delocalized anion then cyclizes from the amide oxygen onto the fluorine-bearing carbon, displacing the fluoride (B91410) and forming the C-O bond to yield the benzo[d]oxazole ring. nih.gov The reaction conditions, particularly the temperature, are dependent on the potency of the activating group on the SNAr acceptor ring. nih.gov
| Activating Group | Temperature (°C) | Time (h) |
| Nitro | 90 | 1 |
| Cyano | 115 | 1 |
| Methoxycarbonyl | 120 | 2 |
| Trifluoromethyl | 130 | 3 |
| This table illustrates the correlation between the activating group and the required reaction temperature for the cyclization of benzanilides. nih.gov |
The formation of the N-O bond is another critical strategy for synthesizing the benzo[d]isoxazole skeleton. This can be achieved through intramolecular cyclization. For instance, readily accessible ortho-hydroxyaryl N-H ketimines can be converted into a common N-Cl imine intermediate. Under anhydrous conditions, this intermediate undergoes N-O bond formation to regioselectively yield 3-substituted benzisoxazoles. organic-chemistry.org This method provides a divergent pathway, as the same intermediate can also lead to benzoxazoles under different conditions. organic-chemistry.org The synthesis of isoxazolidines, a related saturated ring system, has also been achieved through intramolecular N-O bond formation by cyclizing 3-(4-trifluoromethyl-2-nitrobenzenesulfonamido)alkyl silylperoxides. nih.govacs.orgnih.gov
Reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles using methods like catalytic hydrogenation can be used to prepare 2-hydroxybenzamidines, demonstrating the reactivity of the N-O bond. researchgate.net
A synthetic route to fused benzo[d]isoxazoles can begin with cyclic 1,3-dicarbonyl compounds. For example, 3,5-diaryl-2-cyclohexenones can be produced through the Knoevenagel condensation of ethyl acetoacetate (B1235776) and 1,3-diaryl-2-propen-1-one. mdpi.com These cyclohexenones, upon reaction with ethyl formate, yield 6-hydroxymethylene-3,5-diaryl-2-cyclohexenones. A subsequent cyclocondensation with hydroxylamine (B1172632) hydrochloride results in the formation of 4,5-dihydrobenzo-[3,4-d]isoxazole. mdpi.com Aromatization of this intermediate, for instance with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), furnishes the final fused benzoisoxazole. mdpi.com
While less common, it is also possible to construct the benzene ring onto a pre-existing isoxazole moiety. This approach is not as frequently detailed in the literature for the synthesis of simple benzo[d]isoxazoles but represents a valid retrosynthetic strategy.
[3+2]-Cycloaddition Reactions in Benzo[D]isoxazole Synthesis
[3+2]-cycloaddition reactions are a powerful and widely used method for the synthesis of the isoxazole ring system, including the benzo[d]isoxazole core. nih.govnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile.
A prominent example is the reaction between in situ generated nitrile oxides and arynes. nih.gov Both of these highly reactive intermediates can be generated simultaneously from chlorooximes and o-(trimethylsilyl)aryl triflates using a fluoride anion source. nih.gov This method is quite general and allows for the synthesis of a variety of functionalized benzo[d]isoxazoles under mild conditions. nih.gov The reaction tolerates both electron-rich and electron-poor aryne precursors. nih.gov
Another variation of the [3+2]-cycloaddition involves the reaction of arynes with oxaziridines to produce dihydrobenzisoxazoles. nih.gov This reaction proceeds via an unusual cleavage of the C-O bond of the oxaziridine. nih.gov The yields of these reactions are influenced by the thermal stability of the oxaziridine, with more stable oxaziridines generally providing higher yields of the desired product. nih.gov
| Aryne Precursor | Nitrile Oxide Precursor | Product | Yield (%) |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime hydrochloride | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 65 |
| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime hydrochloride | 5,6-Dimethoxy-3-(4-methoxyphenyl)benzo[d]isoxazole | 65 |
| 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime hydrochloride | 5,6-Difluoro-3-(4-methoxyphenyl)benzo[d]isoxazole | 36 |
| This table showcases the yields of various substituted benzo[d]isoxazoles synthesized via the [3+2]-cycloaddition of in situ generated nitrile oxides and arynes. nih.gov |
Nitrile Oxide-Mediated Cycloadditions
A prominent and widely utilized method for the synthesis of isoxazole rings, including the benzo[d]isoxazole scaffold, is the [3+2] cycloaddition reaction involving nitrile oxides. mdpi.combeilstein-journals.orgnih.gov This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a suitable dipolarophile. mdpi.comnih.govresearchgate.net Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of nitroalkanes. researchgate.net
The versatility of this approach allows for the synthesis of a wide array of substituted isoxazoles by varying the precursors to the nitrile oxide and the dipolarophile. nih.govorganic-chemistry.org For instance, intramolecular nitrile oxide cycloaddition (INOC) reactions have been successfully employed to create fused ring systems incorporating the isoxazole moiety. mdpi.com The reaction conditions for these cycloadditions can often be mild, and in some cases, can be performed in aqueous media, offering an environmentally friendly route. beilstein-journals.org
| Method | Precursor | Reagents/Conditions | Reference |
|---|---|---|---|
| Dehydrohalogenation | Hydroximoyl Chlorides | Base (e.g., triethylamine) | researchgate.net |
| Oxidation | Aldoximes | Oxidizing agents (e.g., bleach, HTIB) | mdpi.comnih.gov |
| Dehydration | Nitroalkanes | Dehydrating agents | researchgate.net |
Aryne-Based Methodologies
Aryne chemistry provides another powerful tool for the construction of benzo-fused heterocyclic systems. An efficient method for the synthesis of dihydrobenzo[d]isoxazoles involves the in situ generation of a ketonitrone intermediate from a ketoxime and an aryne. nih.gov This transition-metal-free approach allows for the rapid and efficient formation of diverse dihydrobenzo[d]isoxazoles bearing a quaternary carbon center under mild conditions. nih.gov Furthermore, these products can undergo novel thermal rearrangement to the corresponding dihydrobenzo[d]oxazoles. nih.gov This methodology highlights the utility of arynes in forging complex heterocyclic architectures.
Palladium-Catalyzed C-H Activation and Annulation Pathways
Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful methods for the synthesis of benzo[d]isoxazoles. rsc.orgrsc.orgdocumentsdelivered.com A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgrsc.orgresearchgate.net This method proceeds via the activation of C-H bonds ortho to the phenol-derived O-N bond, leading to the simultaneous construction of C-C and C=N bonds while keeping the O-N bond intact. rsc.orgresearchgate.net This strategy has been successfully applied to the synthesis of key intermediates for active pharmaceutical ingredients. rsc.orgrsc.orgresearchgate.net The mechanism is proposed to involve the formation of a palladacycle intermediate. researchgate.net
| Starting Materials | Catalyst | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| N-phenoxyacetamides, Aldehydes | Palladium(II) | C-H activation / [4+1] annulation | Atom economy, direct functionalization | rsc.orgrsc.org |
Miscellaneous and Emerging Synthetic Routes to the Benzo[d]isoxazole Scaffold
Beyond the aforementioned methods, a variety of other synthetic strategies have been developed for the construction of the benzo[d]isoxazole core. Many of these are metal-free, offering advantages in terms of cost, toxicity, and ease of purification. rsc.orgnih.gov These can include solid-supported syntheses and methods utilizing microwave or ultrasound irradiation to accelerate reaction rates and improve yields. nih.govnih.gov The development of eco-friendly and efficient synthetic protocols remains an active area of research. rsc.org
Introduction of the Oxiran-2-ylmethoxy Moiety
Once the benzo[d]isoxazole scaffold, particularly the 3-hydroxybenzo[d]isoxazole precursor, is in hand, the next crucial step is the introduction of the oxiran-2-ylmethoxy group.
Strategies for Epoxide Formation onto the Benzo[d]isoxazole System
Direct epoxidation of an appropriate unsaturated precursor attached to the benzo[d]isoxazole ring is a potential strategy. However, a more common and often more efficient approach involves the reaction of a nucleophilic benzo[d]isoxazole derivative with an electrophilic reagent already containing the epoxide ring.
Functionalization of Benzo[d]isoxazole Precursors with Epoxy-Containing Reagents
A widely employed and practical method for introducing the oxiran-2-ylmethoxy moiety is the reaction of 3-hydroxybenzo[d]isoxazole with an epoxy-containing reagent such as epichlorohydrin (B41342) or glycidyl (B131873) tosylate. This nucleophilic substitution reaction, typically carried out in the presence of a base, results in the formation of an ether linkage between the benzo[d]isoxazole core and the glycidyl group. The reaction of the hydroxyl group at the 3-position of the benzo[d]isoxazole with the electrophilic carbon of the epoxide-containing reagent, followed by intramolecular cyclization, yields the desired 3-(oxiran-2-ylmethoxy)benzo[d]isoxazole. This method is a reliable and straightforward approach for the synthesis of the target compound. rsc.org
| Precursor | Reagent | Reaction Type | Key Conditions | Reference |
|---|---|---|---|---|
| 3-Hydroxybenzo[d]isoxazole | Epichlorohydrin | Nucleophilic substitution | Base (e.g., K2CO3, NaH) | rsc.org |
| 3-Hydroxybenzo[d]isoxazole | Glycidyl tosylate | Nucleophilic substitution | Base (e.g., K2CO3, NaH) | rsc.org |
Targeted Synthesis of this compound
The synthesis of this compound is a multi-step process centered on the initial formation of the benzo[d]isoxazole core, followed by the strategic introduction of the oxiran-2-ylmethoxy side chain. The principal pathway involves the preparation of a key intermediate, benzo[d]isoxazol-3-ol (B1209928), which then undergoes etherification with an appropriate epoxide-containing reagent. This approach allows for both racemic and stereospecific synthesis depending on the chosen reagents.
The core benzo[d]isoxazole structure is a crucial pharmacophore found in various biologically active compounds. nih.govresearchgate.net The subsequent attachment of the reactive epoxide (oxirane) group makes the final compound a valuable and versatile intermediate for creating more complex molecules, particularly in the development of novel pharmaceuticals. google.com The synthesis strategy hinges on a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an organohalide. In this specific synthesis, the nucleophile is the phenoxide of benzo[d]isoxazol-3-ol, and the electrophile is typically epichlorohydrin.
Development and Optimization of Synthetic Pathways to the Target Compound
The development of a robust synthetic pathway to this compound requires the optimization of two primary stages: the synthesis of the benzo[d]isoxazol-3-ol precursor and its subsequent alkylation.
Precursor Synthesis: Benzo[d]isoxazol-3-ol
The formation of the benzo[d]isoxazol-3-ol ring system can be achieved through the cyclization of salicylhydroxamic acid. This process typically involves treating salicylhydroxamic acid with a dehydrating agent or activating the carboxyl group to facilitate intramolecular nucleophilic attack by the hydroxylamine nitrogen, followed by tautomerization to the more stable 3-hydroxy form.
Target Synthesis: Alkylation of Benzo[d]isoxazol-3-ol
The key transformation is the O-alkylation of benzo[d]isoxazol-3-ol with epichlorohydrin. This reaction is typically performed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion which then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride.
Optimization of this step involves screening various bases, solvents, and temperature conditions to maximize yield and minimize side reactions. While specific optimization data for this exact reaction is proprietary or dispersed in patent literature, extensive studies on analogous phenol (B47542) alkylations provide a clear framework for development. rsc.orgresearchgate.net Key parameters include the choice of base, which influences the nucleophilicity of the phenoxide, and the solvent, which affects the solubility of reactants and the reaction rate.
Table 1: Optimization Parameters for the Synthesis of this compound
| Parameter | Variation | Rationale and Expected Outcome |
| Base | Inorganic (K₂CO₃, Cs₂CO₃, NaOH) Organic (DBU, DIPEA) | A strong base is required to deprotonate the hydroxyl group. Cesium carbonate (Cs₂CO₃) is often effective in polar aprotic solvents. Sodium hydroxide (B78521) (NaOH) can be used in biphasic systems with a phase-transfer catalyst. rsc.org |
| Solvent | Polar Aprotic (DMF, Acetonitrile) Ketones (Acetone) Neat (excess Epichlorohydrin) | Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used as they effectively solvate the cation of the base without interfering with the nucleophile. Using epichlorohydrin as both reactant and solvent can drive the reaction forward but may complicate purification. rsc.org |
| Temperature | 25°C to 110°C | Reaction rates are typically increased at higher temperatures. However, elevated temperatures can also promote side reactions, such as the polymerization of epichlorohydrin or undesired opening of the epoxide ring. Optimal temperatures often fall in the 45-80°C range. rsc.orgresearchgate.net |
| Reagent | Epichlorohydrin Glycidyl tosylate | Epichlorohydrin is the most common and cost-effective reagent. Glycidyl tosylate can be used as an alternative, as tosylate is an excellent leaving group, sometimes allowing for milder reaction conditions. |
A typical optimized procedure would involve reacting benzo[d]isoxazol-3-ol with a slight excess of epichlorohydrin in acetonitrile or DMF in the presence of a base like potassium or cesium carbonate at a moderately elevated temperature until the starting material is consumed.
Stereoselective and Regioselective Considerations in Synthesis
The synthesis of this compound involves important considerations of both regioselectivity, primarily during the formation of the heterocyclic core, and stereoselectivity, related to the chiral center on the oxirane ring.
Regioselective Considerations
Regioselectivity is a critical factor in the initial synthesis of the 3-substituted benzo[d]isoxazole precursor. If the synthesis starts from an unsymmetrical precursor that resembles a 1,3-dicarbonyl compound, its cyclocondensation with hydroxylamine can potentially yield two different regioisomers. nih.govorganic-chemistry.org The formation of the desired 3-substituted isomer over the alternative regioisomer is controlled by several factors:
pH Control: The reaction pH can influence which carbonyl group of a precursor is preferentially attacked by the hydroxylamine nucleophile. organic-chemistry.org
Steric Hindrance: Bulky substituents near one of the reactive sites can direct the incoming nucleophile to the less sterically hindered position.
Electronic Effects: The electronic nature of substituents on the aromatic ring can render one electrophilic site more reactive than another.
By carefully controlling these reaction conditions, the synthesis can be directed to selectively produce the desired benzo[d]isoxazol-3-ol precursor. nih.gov The subsequent O-alkylation step is highly regioselective, as the phenoxide oxygen is a much stronger nucleophile than any of the carbon atoms on the aromatic rings, ensuring the formation of the ether linkage.
Stereoselective Considerations
The target compound, this compound, contains a stereocenter at the C2 position of the oxirane ring. Therefore, it can exist as two enantiomers: (R)-3-(oxiran-2-ylmethoxy)benzo[d]isoxazole and (S)-3-(oxiran-2-ylmethoxy)benzo[d]isoxazole.
A non-stereoselective synthesis using racemic epichlorohydrin will produce a racemic mixture of both enantiomers. However, for many pharmaceutical applications, a single enantiomer is required. A stereoselective synthesis can be readily achieved by using an enantiomerically pure starting material. Both (R)-epichlorohydrin and (S)-epichlorohydrin are commercially available and widely used for this purpose. synthesiswithcatalysts.com
The reaction is an Sₙ2 substitution where the chiral center of the epichlorohydrin is not the reaction center. The nucleophilic attack occurs at the chloromethyl carbon, and the stereochemistry of the epoxide ring is retained. Therefore, reacting benzo[d]isoxazol-3-ol with pure (R)-epichlorohydrin will yield the (R)-enantiomer of the final product, while using (S)-epichlorohydrin will yield the (S)-enantiomer. rsc.org This approach is a common and efficient strategy for producing chiral aryloxy β-amino alcohol precursors, which are synthesized from the enantiopure epoxides. researchgate.net
Chemical Reactivity and Transformation of 3 Oxiran 2 Ylmethoxy Benzo D Isoxazole
Epoxide Ring-Opening Reactions
The high ring strain of the oxirane moiety in 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole makes it an excellent electrophile, readily undergoing nucleophilic attack that results in the cleavage of one of the carbon-oxygen bonds. This ring-opening process is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups and the construction of more elaborate molecular architectures, such as beta-amino alcohols which are precursors to beta-blockers. nih.gov
Nucleophilic Ring Opening Mechanisms
The ring-opening of the epoxide in this compound can proceed through different mechanisms, largely dictated by the nature of the nucleophile and the reaction conditions.
The structure and strength of the attacking nucleophile are critical determinants of the reaction's success and nature. Strong nucleophiles, such as amines, thiols, and alkoxides, are highly effective at opening the epoxide ring. For instance, the reaction with primary or secondary amines leads to the formation of β-amino alcohols, a common structural motif in many pharmaceutical agents. The general reaction involves the nucleophilic attack of the amine on one of the epoxide carbons, followed by protonation of the resulting alkoxide.
The steric bulk of the nucleophile can also influence the reaction rate and regioselectivity. Highly hindered nucleophiles may react more slowly or require more forcing conditions to effect the ring opening.
The outcome of the epoxide ring-opening reaction is profoundly influenced by the pH of the reaction medium.
Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism . A strong, anionic nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the oxirane. This results in a high degree of regioselectivity.
In contrast, under acidic conditions , the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making the hydroxyl group a better leaving group. This protonated epoxide can then be attacked by a weaker nucleophile. The mechanism under acidic conditions can have significant SN1 character . The positive charge on the protonated epoxide is better stabilized at the more substituted carbon atom, leading to a preferential attack of the nucleophile at this position.
| Condition | Mechanism | Site of Nucleophilic Attack | Product Type |
| Basic/Neutral | SN2 | Less substituted carbon | "Normal" product |
| Acidic | SN1-like | More substituted carbon | "Anti-Markovnikov" type product |
For this compound, the epoxide is a monosubstituted oxirane. In SN2-type reactions (basic or neutral conditions), the nucleophile will predominantly attack the terminal, less sterically hindered carbon of the epoxide ring. This leads to the formation of a secondary alcohol.
The stereochemistry of the reaction is also well-defined. The SN2 attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the center of attack. If the starting epoxide is chiral, the ring-opening reaction will proceed with a predictable stereochemical outcome.
Under acidic conditions, while the attack is electronically favored at the more substituted carbon, in the case of a terminal epoxide like in this compound, the electronic preference is less pronounced than in more substituted epoxides. However, the general principles of stereochemistry, with inversion at the site of attack, still apply.
Enzymatic and Catalytic Epoxide Transformations
While specific enzymatic transformations for this compound are not extensively documented in publicly available literature, the use of enzymes, particularly epoxide hydrolases, is a well-established method for the kinetic resolution of racemic epoxides. These enzymes can selectively hydrolyze one enantiomer of a racemic epoxide to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. This approach is a powerful tool in asymmetric synthesis.
Various catalysts can also be employed to facilitate the ring-opening of epoxides. Lewis acids are commonly used to activate the epoxide towards nucleophilic attack, often influencing the regioselectivity of the reaction. For instance, metal triflates have been shown to be effective catalysts for the ring-opening of epoxides with amines.
Cascade Reactions Involving Epoxide Ring Opening
The ring-opening of the epoxide in this compound can serve as the initiating step in a cascade or domino reaction sequence. In such a process, the initial nucleophilic attack and ring-opening generate a new functional group, which then participates in a subsequent intramolecular reaction.
For example, if a nucleophile containing a suitably positioned reactive group is used for the ring-opening, the newly formed hydroxyl group from the epoxide can act as an internal nucleophile in a subsequent cyclization step. This strategy allows for the rapid construction of complex heterocyclic systems from relatively simple starting materials. While specific examples involving this compound are not readily found in the literature, the principle is a powerful synthetic strategy.
Reactions Involving the Benzo[d]isoxazole Core
The benzo[d]isoxazole system is a privileged scaffold in medicinal chemistry, and its reactivity has been explored to generate diverse derivatives. ontosight.ainih.gov Key transformations include functionalization of the ring system, skeletal rearrangements, and degradation under specific conditions.
Functionalization and Derivatization at Various Positions of the Isoxazole (B147169) Ring
Direct functionalization of the benzo[d]isoxazole core is a powerful strategy for molecular diversification. Transition metal-catalyzed C-H activation and cross-coupling reactions are primary methods to achieve this, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the heterocyclic and fused benzene (B151609) rings. nih.govbeilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for arylating isoxazole derivatives. nih.govyoutube.com These reactions typically involve the coupling of an organoboron compound with a halide-substituted benzoisoxazole (or vice-versa) to form a new biaryl linkage. While specific studies on this compound are limited, the principles of these well-established reactions are applicable. For instance, if the benzo[d]isoxazole core were halogenated, it could readily participate in such couplings.
Direct C-H arylation offers an alternative that avoids pre-functionalization. In this approach, a palladium catalyst can activate a C-H bond on the isoxazole ring, followed by coupling with an aryl halide. nih.gov Research on related heterocycles like benzoxazoles demonstrates that C-H activation can be directed to specific positions, often facilitated by the heteroatoms within the ring structure. beilstein-journals.org
| Reaction Type | Catalyst | Coupling Partners | Typical Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Biaryl or Aryl-Vinyl Compound | nih.govacs.org |
| Direct C-H Arylation | Palladium(II) complexes (e.g., Pd(OAc)₂) | Heterocycle C-H bond + Aryl Halide | Aryl-substituted Heterocycle | nih.gov |
| Heck Coupling | Palladium(0) or Palladium(II) | Aryl/Vinyl Halide + Alkene | Substituted Alkene | youtube.com |
Rearrangement Reactions of the Isoxazole Core
The benzo[d]isoxazole skeleton can undergo several types of rearrangement reactions, leading to profound structural transformations. These reactions often involve the cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring. researchgate.net
One of the most notable transformations is the Boulton-Katritzky rearrangement, a process that involves the recyclization of a heterocyclic system. beilstein-journals.org This base-promoted rearrangement has been reported for benzo[d]isoxazole derivatives, converting them into different heterocyclic structures. beilstein-journals.orgbeilstein-journals.org For example, the reaction of a suitably substituted benzo[d]isoxazole with a nucleophile can lead to ring-opening followed by recyclization to form a new five-membered ring. beilstein-journals.orgresearchgate.net
Other rearrangements have also been observed, particularly under specific conditions such as mass spectrometry analysis. Collision-induced dissociation studies on related isoxazole-containing compounds have shown novel fragmentation pathways involving intramolecular SN2 reactions and N-O bond cleavage, resulting in significant skeletal reorganization. nih.gov Additionally, ring expansion reactions provide another pathway for modifying the core structure of benzo[d]isoxazoles. researchgate.net
| Rearrangement Type | Typical Conditions | General Transformation | Reference |
|---|---|---|---|
| Boulton-Katritzky Rearrangement | Base-promoted (e.g., K₂CO₃) or Acid-catalyzed | Recyclization to a new heterocyclic system (e.g., 1,2,3-triazoles). beilstein-journals.orgbeilstein-journals.org | beilstein-journals.org |
| Fragmentation-Induced Rearrangement | Collision-Induced Dissociation (Mass Spectrometry) | Intramolecular attack followed by N-O bond cleavage. nih.gov | nih.gov |
| Ring Expansion | Varies (e.g., reaction with carbenes) | Enlargement of the heterocyclic ring. | researchgate.net |
Chemical Stability and Degradation Pathways of the Benzo[d]isoxazole Moiety
The stability of the benzo[d]isoxazole moiety is a critical factor in its synthesis and application. ontosight.ai The ring system is generally stable under neutral and mildly acidic conditions. However, its primary vulnerability lies in the susceptibility of the isoxazole ring to cleavage under basic conditions. beilstein-journals.org This reactivity is attributed to the inherent strain and the weak, readily cleaved N-O bond. researchgate.net
Base-promoted degradation often proceeds via a ring-opening mechanism. rsc.org For instance, treatment of benzo[d]isoxazoles with a strong base can lead to the cleavage of the N-O bond, forming a phenolate (B1203915) and a nitrile species. This pathway is particularly relevant for 3-unsubstituted or 3-carboxy-substituted benzo[d]isoxazoles. beilstein-journals.org The stability can also be influenced by pH and temperature in aqueous solutions, with specific acid catalysis observed at low pH values for some derivatives. nih.gov
Interplay between Epoxide and Benzo[d]isoxazole Reactivity
The dual functionality of this compound, containing both a reactive epoxide and a labile heterocyclic system, leads to complex chemical behavior where the two groups can influence each other's reactivity. chemimpex.com
Cooperative and Competitive Reaction Pathways
Reactions involving this compound can follow either competitive or cooperative pathways, depending on the reagents and conditions. The epoxide ring is highly strained and susceptible to ring-opening by a wide range of nucleophiles under both acidic and basic conditions. chemistrysteps.compearson.com
Competitive Pathways: Under basic or nucleophilic conditions, a direct competition exists between the two reactive sites. A strong nucleophile could attack one of the epoxide carbons, leading to ring-opening, or it could induce the cleavage of the isoxazole ring. beilstein-journals.orgnih.gov The outcome is determined by factors such as the nature of the nucleophile, steric hindrance, and reaction temperature. For example, a hard nucleophile might preferentially attack the epoxide, while conditions promoting elimination or rearrangement could favor reaction at the isoxazole core.
Under acidic conditions, the epoxide oxygen can be protonated, which strongly activates the ring for nucleophilic attack, even by weak nucleophiles. chemistrysteps.comkhanacademy.org This is a classic and highly efficient transformation for epoxides. science.gov Simultaneously, the nitrogen atom of the isoxazole ring could also be protonated, potentially altering the stability and reactivity of the heterocyclic system.
Cooperative Pathways: Cooperative reactivity, where one functional group influences the other, is also plausible. The isoxazole anion, formed by lateral metalation, has been shown to be effective at opening epoxide rings. nih.gov In an intramolecular context, it is conceivable that a reaction initiated at one site could lead to a subsequent transformation at the other. For example, the hydroxyl group formed after the ring-opening of the epoxide could act as an intramolecular nucleophile, potentially attacking the isoxazole ring under certain conditions, leading to complex cyclized or rearranged products. The ether linkage connecting the two moieties provides the necessary proximity for such interactions to occur.
| Condition | Potential Reaction at Epoxide Ring | Potential Reaction at Benzo[d]isoxazole Core | Governing Factors |
|---|---|---|---|
| Strong Nucleophile / Base (e.g., RO⁻, OH⁻) | SN2 ring-opening at the least substituted carbon. chemistrysteps.com | Base-promoted ring-opening via N-O bond cleavage. beilstein-journals.org | Nucleophile strength, temperature, solvent. |
| Acid-Catalyzed (e.g., H₂SO₄, Lewis Acids) | Ring-opening via attack of a weak nucleophile at the more substituted carbon. chemistrysteps.comkhanacademy.org | Protonation of nitrogen, potential for acid-catalyzed degradation. nih.gov | Acid strength, nucleophile identity, steric effects. |
Design Principles for Selective Transformations
The selective chemical transformation of a bifunctional molecule like this compound, which contains both a reactive epoxide ring and a benzisoxazole system, is a significant challenge in synthetic chemistry. The ability to selectively modify one functional group while leaving the other intact, or to control the stereochemical outcome of a reaction, is crucial for the synthesis of complex molecules, particularly in the development of pharmaceutical agents. The design of such selective transformations relies on a deep understanding of the inherent reactivity of each functional group and the careful choice of reagents, catalysts, and reaction conditions.
The primary sites for chemical transformation in this compound are the strained three-membered epoxide ring and the N-O bond of the benzisoxazole ring. The epoxide is susceptible to nucleophilic ring-opening reactions, while the benzisoxazole moiety can undergo transformations such as reductive cleavage. Achieving selectivity hinges on exploiting the subtle differences in the activation requirements of these two groups.
Chemoselectivity: Epoxide versus Benzisoxazole
The principle of chemoselectivity in this context involves targeting either the epoxide or the benzisoxazole ring exclusively.
Selective Epoxide Ring-Opening: The high reactivity of the strained epoxide ring makes it the more common site for initial transformations. Nucleophilic attack on the epoxide can be achieved under a variety of conditions, often leaving the more stable benzisoxazole ring untouched. The choice of nucleophile and catalyst is paramount in controlling this selectivity. For instance, mild nucleophiles in the presence of a suitable Lewis acid can facilitate the ring-opening of the epoxide at lower temperatures, conditions under which the benzisoxazole ring remains inert. The use of organometallic reagents, amines, alcohols, and thiols as nucleophiles has been widely documented for the ring-opening of epoxides in various contexts.
Selective Benzisoxazole Transformation: Transformations of the benzisoxazole ring in the presence of an epoxide are less common and require more specific conditions. Reductive cleavage of the N-O bond in the benzisoxazole ring, for example, can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to avoid the simultaneous reduction of the epoxide. For instance, certain palladium or platinum catalysts under controlled hydrogen pressure and temperature may selectively cleave the N-O bond.
Regio- and Stereoselectivity in Epoxide Ring-Opening
When the epoxide ring of this compound undergoes nucleophilic attack, two potential sites of reaction exist: the two carbon atoms of the oxirane ring. The control of regioselectivity—whether the nucleophile attacks the more substituted or less substituted carbon—is a key design principle.
Under Basic or Nucleophilic Conditions: In the absence of a strong activating agent, the ring-opening generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. This leads to the formation of a secondary alcohol.
Under Acidic or Lewis Acidic Conditions: In the presence of an acid or a Lewis acid catalyst, the epoxide oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. This reaction has more SN1 character, and the nucleophile tends to attack the more substituted carbon atom, which can better stabilize a partial positive charge. This results in the formation of a primary alcohol.
Furthermore, as this compound is a chiral molecule, the stereochemical outcome of the epoxide ring-opening is crucial. The reaction typically proceeds with an inversion of configuration at the center of nucleophilic attack, a hallmark of the SN2 mechanism. The use of chiral catalysts can enable enantioselective transformations, leading to the formation of a single enantiomer of the product, which is of high importance in medicinal chemistry.
The following table summarizes some of the key design principles for achieving selective transformations of molecules containing both an epoxide and a benzisoxazole moiety, based on established reactivity patterns of these functional groups.
| Transformation Type | Target Moiety | Reagents/Conditions | Expected Outcome | Key Principle |
| Chemoselective | Epoxide | Nucleophile (e.g., RNH₂, ROH, RSH) with mild base or Lewis acid catalyst | Ring-opened product; benzisoxazole intact | Exploiting the higher reactivity of the strained epoxide ring. |
| Benzisoxazole | Catalytic Hydrogenation (e.g., H₂, Pd/C) under controlled conditions | Reductive cleavage of N-O bond; epoxide may remain intact or be reduced depending on conditions. | Utilizing specific catalysts that favor N-O bond cleavage over epoxide reduction. | |
| Regioselective | Epoxide | Strong nucleophile, basic conditions | Attack at the less substituted carbon of the epoxide. | SN2-type reaction pathway favored by steric factors. |
| Epoxide | Nucleophile with acid or Lewis acid catalyst | Attack at the more substituted carbon of the epoxide. | SN1-type reaction pathway favored by electronic stabilization. | |
| Stereoselective | Epoxide | Chiral catalyst with nucleophile | Enantiomerically enriched or pure ring-opened product. | Asymmetric induction by the chiral catalyst to control the stereochemical course of the reaction. |
Applications in Advanced Organic Synthesis
Building Block for Complex Organic Molecules
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole serves as a fundamental component in the synthesis of intricate organic structures. chemimpex.com Its bifunctional nature, containing both a benzisoxazole core and an epoxide ring, allows for a wide range of chemical transformations, making it a valuable asset in the construction of complex molecular architectures.
Precursor to Functionalized Heterocyclic Systems
The benzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov This makes this compound an excellent starting material for the synthesis of various functionalized heterocyclic systems. The reactivity of the epoxide ring allows for the introduction of diverse functional groups, leading to the creation of novel compounds with potential biological activities. chemimpex.com For instance, the isoxazole (B147169) ring itself is a key component in many bioactive natural products and marketed drugs. lifechemicals.com The combination of the benzisoxazole core with other heterocyclic systems, such as oxadiazoles (B1248032) or thiazoles, can lead to compounds with enhanced biological properties. researchgate.net
The synthesis of such systems often involves multi-step reactions where the epoxide ring is opened by a nucleophile, initiating a cascade of reactions to form the desired heterocyclic structure. This approach has been utilized to create a variety of heterocyclic compounds, including those with potential applications as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov
Synthesis of Chiral Intermediates
The oxirane (epoxide) ring in this compound contains a chiral center. This inherent chirality makes the compound a valuable precursor for the synthesis of enantiomerically pure intermediates. Chiral intermediates are crucial in the development of modern pharmaceuticals, as the biological activity of a drug often depends on its specific stereochemistry.
The epoxide ring can be opened stereospecifically by various nucleophiles, allowing for the controlled introduction of new stereocenters. This process is fundamental in asymmetric synthesis, enabling the production of single-enantiomer drugs. For example, derivatives of isoxazole have been investigated for their potential to induce fetal hemoglobin, with some compounds showing higher efficacy than existing treatments. mdpi.com The synthesis of such specific and effective compounds often relies on the use of chiral building blocks like this compound.
Development of Tailored Derivatives
The ability to modify the structure of this compound allows for the development of derivatives with specific properties tailored for various applications. chemimpex.com This is particularly relevant in the field of medicinal chemistry, where the goal is to design and synthesize molecules that can interact with specific biological targets to elicit a desired therapeutic effect.
Derivatives for Targeted Therapeutic Applications
The benzisoxazole scaffold is a common feature in a number of drugs with a wide range of therapeutic uses, including antipsychotics, anticonvulsants, and anti-inflammatory agents. nih.gov By chemically modifying this compound, researchers can create a library of derivatives that can be screened for activity against various diseases. chemimpex.comnih.govmdpi.comnih.govresearchgate.net
The benzisoxazole core of this compound serves as an excellent scaffold for the development of new drug candidates. chemimpex.comnih.govnih.govmdpi.comnih.govresearchgate.net A scaffold is the core structure of a molecule to which various functional groups can be attached. By systematically altering the substituents on the benzisoxazole ring and modifying the side chain derived from the epoxide, chemists can fine-tune the pharmacological properties of the resulting molecules. This approach has been used to develop compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For example, benzisoxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, a key enzyme in the progression of Alzheimer's disease. nih.gov
Derivatives of this compound have shown promise as modulators of various biological targets, including kinases and receptors. mdpi.comnih.govresearchgate.net Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. mdpi.com Several benzisoxazole derivatives have been investigated as kinase inhibitors, with some showing potent activity against receptor tyrosine kinases like VEGFR and PDGFR. nih.gov
Similarly, isoxazole-containing compounds have been studied as modulators of AMPA receptors, which are involved in pain transmission. mdpi.com The ability to selectively target these receptors could lead to the development of new non-opioid analgesics. Furthermore, certain benzisoxazole derivatives have been identified as inhibitors of hypoxia-inducible factor (HIF)-1α, a transcription factor that plays a significant role in tumor development and metastasis. nih.gov
Table 1: Investigated Therapeutic Applications of Benzisoxazole Derivatives
| Therapeutic Target | Example of Derivative/Study | Potential Application |
|---|---|---|
| Receptor Tyrosine Kinases (VEGFR, PDGFR) | 3-amino benzo[d]isoxazoles | Cancer Therapy nih.gov |
| Hypoxia-Inducible Factor (HIF)-1α | N-phenylbenzo[d]isoxazole-3-carboxamides | Cancer Therapy nih.gov |
| AMPA Receptors | Isoxazole-4-carboxamides | Pain Management mdpi.com |
| Acetylcholinesterase | Benzisoxazole-Chromene derivatives | Alzheimer's Disease nih.gov |
| Fetal Hemoglobin Induction | 3,4-Isoxazolediamine derivatives | β-Thalassemia mdpi.com |
Potential in Antimicrobial and Antifungal Agent Development
The benzo[d]isoxazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. researchgate.net This structural core is noted for its ability to interact with various biological systems, including enzymes and receptors, through non-covalent interactions. researchgate.net Consequently, derivatives of benzo[d]isoxazole have been extensively investigated for their therapeutic potential, with many exhibiting notable antimicrobial and antifungal activities. nih.gov, researchgate.net, researchgate.net
The compound this compound serves as a crucial intermediate in the synthesis of these complex, biologically active molecules. chemimpex.com Its structure incorporates two key features: the stable benzo[d]isoxazole nucleus and a highly reactive oxirane (epoxide) ring. chemimpex.com, nih.gov The epoxide group is a versatile functional handle, enabling chemists to introduce a variety of substituents through ring-opening reactions. nih.gov This allows for the creation of diverse libraries of novel benzo[d]isoxazole derivatives, which can then be screened for antimicrobial and antifungal efficacy. chemimpex.com
Research into isoxazole-containing compounds has demonstrated a broad spectrum of activity against various pathogenic microbes. For instance, certain isoxazole-linked benzodiazepine (B76468) derivatives have shown excellent to moderate efficacy against several pathogenic bacterial and fungal strains. research-nexus.net Similarly, a trisubstituted isoxazole, MMV688766, was identified as a potent fungicidal agent against drug-resistant pathogens, including Candida auris, by disrupting cellular lipid homeostasis. nih.gov The development of such potent agents often begins with versatile starting materials like this compound, which facilitate the synthetic pathways needed to produce these more complex and functionally diverse molecules. chemimpex.com, nih.gov
The following table summarizes the antimicrobial and antifungal activities observed in various studies on isoxazole derivatives, illustrating the potential of this class of compounds.
| Derivative Class | Target Organisms | Observed Activity |
| Isoxazole-linked Benzodiazepines | Pathogenic Bacteria (Gram-positive and Gram-negative), Fungal Strains | Moderate to excellent antimicrobial activity observed. research-nexus.net |
| Trisubstituted Isoxazole (MMV688766) | Candida auris and other evolutionarily divergent fungal pathogens | Potent fungicidal activity through inhibition of lipid homeostasis. nih.gov |
| Benzofuran-isoxazole Hybrids | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Certain derivatives with electron-donating or weak electron-withdrawing groups showed high activity against all tested strains. nih.gov |
| Thiophene-substituted Isoxazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | The presence of a thiophene (B33073) moiety has been observed to increase antimicrobial activity. nih.gov |
| General Isoxazole Derivatives | Gram-positive bacteria (B. cereus), Gram-negative bacteria (E. coli, P. aeruginosa) | Various derivatives have shown noteworthy antibacterial effects. researchgate.net |
Derivatives for Advanced Materials Science
The unique chemical structure of this compound makes it a valuable compound not only in medicinal chemistry but also in the field of advanced materials science. chemimpex.com Its utility in this domain is primarily attributed to the presence of the reactive epoxide ring, which can participate in a variety of polymerization and chemical modification reactions. chemimpex.com This allows for the incorporation of the rigid and chemically stable benzo[d]isoxazole moiety into larger macromolecular structures, thereby imparting specific and desirable properties to the resulting materials. chemimpex.com
The epoxide group in this compound can undergo ring-opening polymerization, or it can be reacted with other co-monomers to form a range of polymers, such as polyesters, polyethers, and epoxy resins. By integrating the benzo[d]isoxazole unit into the polymer backbone or as a pendant group, it is possible to create materials with enhanced characteristics. chemimpex.com
The incorporation of this heterocyclic system can lead to polymers and coatings with improved thermal stability, chemical resistance, and specific mechanical properties. chemimpex.com For example, materials formulated using this compound can exhibit increased resistance to environmental factors, which contributes to improved product longevity and durability. chemimpex.com These attributes are highly sought after in the formulation of high-performance coatings, adhesives, and composite materials designed for demanding applications. chemimpex.com
The versatility of this compound allows for its exploration in a wide array of novel material formulations. chemimpex.com Its ability to undergo further chemical transformations opens up avenues for creating derivatives with tailored properties. chemimpex.com Researchers can modify the benzo[d]isoxazole ring or use the epoxide to link to other functional molecules, leading to the development of "smart" materials, functional polymers, or specialized composites. The compound acts as a molecular building block that introduces specific functionalities into a material matrix, paving the way for innovations in areas from electronics to advanced engineering plastics. chemimpex.com
The table below outlines the potential of this compound in materials science applications.
| Material Type | Role of this compound | Imparted Functionalities/Properties | Potential Applications |
| Epoxy Resins/Polymers | Monomer or co-monomer in polymerization reactions via its epoxide group. chemimpex.com | Enhanced chemical stability, improved thermal resistance, specific mechanical properties. chemimpex.com | High-performance adhesives, advanced composites, protective coatings. chemimpex.com |
| Functional Coatings | Additive or key reactant in the coating formulation. chemimpex.com | Increased durability, resistance to environmental degradation. chemimpex.com | Industrial and automotive coatings, long-lasting protective finishes. chemimpex.com |
| Specialized Materials | A building block for creating new derivatives with tailored properties. chemimpex.com | Introduction of specific chemical functionalities for targeted performance. chemimpex.com | Development of novel material formulations for specialized industries. chemimpex.com |
Computational and Spectroscopic Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical studies are pivotal in elucidating the intrinsic properties of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole at the molecular level. These computational methods provide insights that complement and guide experimental research.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net For benzoisoxazole derivatives, DFT calculations, often employing the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional with a 6-311+G(d,p) basis set, have been effectively used to determine their structural and electronic characteristics. researchgate.net Such calculations are instrumental in understanding the behavior of this compound.
The first step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process determines key structural parameters. For related benzoisoxazole structures, DFT calculations have shown a good correlation between calculated and experimental values for bond lengths, bond angles, and dihedral angles. researchgate.net This agreement validates the computational model's accuracy.
Table 1: Representative Optimized Geometric Parameters for a Benzoisoxazole Core Structure (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-N (isoxazole) | ~1.32 Å |
| Bond Length | N-O (isoxazole) | ~1.41 Å |
| Bond Angle | C-N-O (isoxazole) | ~110° |
| Dihedral Angle | Benzene-Isoxazole | Nearly planar |
Note: This data is illustrative for a benzoisoxazole core and not specific to this compound.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. asianpubs.org For isoxazole (B147169) derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoisoxazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are representative for a benzoisoxazole derivative and are intended for illustrative purposes.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov In benzoisoxazole derivatives, the negative potential is often located around the oxygen and nitrogen atoms of the isoxazole ring, indicating these as likely sites for interaction with electrophiles. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These include chemical hardness (η), which indicates resistance to change in electron distribution, and the electrophilicity index (ω), which measures the propensity of a species to accept electrons. nih.gov For isoxazole derivatives, these descriptors help in understanding their reactivity patterns in various chemical reactions. nih.gov
Table 3: Illustrative Global Reactivity Descriptors for a Benzoisoxazole Derivative
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.65 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~3.85 |
| Electrophilicity Index (ω) | χ2 / (2η) | ~2.79 |
Note: These values are illustrative and calculated from the representative FMO energies in Table 2.
Reaction Mechanism Studies (e.g., Cyclization, Ring Opening)
Computational studies are also employed to investigate the mechanisms of reactions involving benzoisoxazole derivatives. This includes the formation of the isoxazole ring through cyclization reactions and the subsequent reactions of the molecule, such as the ring-opening of the oxirane group.
The synthesis of isoxazoles often involves a 1,3-dipolar cycloaddition, and the formation of the benzo[d]isoxazole ring can be achieved through intramolecular cyclization pathways. mdpi.comorganic-chemistry.org For this compound, the epoxide ring is a highly reactive site. Theoretical studies can model the ring-opening of this oxirane group under acidic or basic conditions, predicting the transition states and the most likely products of nucleophilic attack. mdpi.com Furthermore, the isoxazole ring itself can undergo ring-opening reactions under certain conditions, such as treatment with an electrophilic fluorinating agent, which can be elucidated through computational modeling. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. However, no specific MD simulation studies for this compound were identified in the reviewed literature.
Ligand-Receptor Interactions and Binding Affinity Analysis
There are no available studies detailing the ligand-receptor interactions or binding affinity analysis of this compound with any specific biological target. While research on other benzo[d]isoxazole derivatives shows their potential as inhibitors for various receptors, this information does not apply to the specific compound . nih.govnih.gov
Spectroscopic Characterization (Supporting Computational Data)
Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict and support experimental spectroscopic data. A 2023 study demonstrated the use of DFT with the B3LYP/6-311+G(d,p) basis set to calculate the structural and spectroscopic characteristics of two other benzoisoxazole derivatives, showing good correlation with experimental values. researchgate.net However, such a computational analysis for this compound has not been published.
Infrared (IR) Vibrational Analysis
No computationally predicted Infrared (IR) vibrational analysis for this compound is available. Therefore, a data table of theoretical vibrational frequencies and their assignments cannot be provided.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
There are no published studies that report the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Consequently, a data table comparing calculated and experimental chemical shifts cannot be generated.
Future Research Directions and Challenges
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of benzisoxazole derivatives has traditionally involved multi-step processes that can be inefficient and environmentally burdensome. nih.govacs.org Future research must prioritize the development of more efficient and sustainable synthetic routes to 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole and its analogs.
Key areas of focus should include:
Green Chemistry Approaches: The application of green chemistry principles, such as the use of aqueous media, ultrasonic irradiation, and recyclable catalysts, can significantly reduce the environmental impact of synthesis. orgchemres.orgnih.goveurekaselect.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields for isoxazole (B147169) derivatives. eurekaselect.com
One-Pot Reactions and [3+2] Cycloadditions: Developing one-pot methodologies, particularly those based on [3+2] cycloaddition reactions of in situ generated intermediates like nitrile oxides and arynes, offers a direct and efficient pathway to the benzisoxazole core. nih.govacs.orgthieme-connect.com These methods can simplify procedures, reduce waste, and allow for the rapid generation of diverse derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency. uc.ptspringerprofessional.dedurham.ac.uknih.gov Applying flow chemistry to the synthesis of the epoxide precursor and its subsequent coupling to the benzisoxazole moiety could enable automated and high-throughput production. uc.ptresearchgate.net
| Synthetic Strategy | Advantages | Key Challenges |
| Green Chemistry | Reduced waste, safer solvents, energy efficiency. nih.goveurekaselect.com | Catalyst stability and reusability, scalability of techniques like sonication. |
| [3+2] Cycloaddition | High efficiency, mild reaction conditions, access to diverse functionality. nih.govacs.org | Control of regioselectivity, stability of reactive intermediates. |
| Flow Chemistry | Improved safety, scalability, automation, precise control over reaction parameters. springerprofessional.dedurham.ac.uk | Initial setup costs, potential for channel clogging with solid byproducts. |
Exploration of Undiscovered Reactivity Profiles and Transformational Pathways
The chemical versatility of this compound is largely untapped. The presence of the strained epoxide ring makes it a prime candidate for a variety of chemical transformations, particularly ring-opening reactions. chemimpex.comrsc.orgnih.gov
Future investigations should systematically explore:
Epoxide Ring-Opening Reactions: The reaction of the epoxide with a diverse array of nucleophiles (e.g., amines, thiols, alcohols, azides) can generate extensive libraries of new derivatives with varied functionalities. rsc.orgresearchgate.net Research should focus on achieving high regioselectivity and stereoselectivity in these transformations, which is crucial for creating specific, biologically active molecules. researchgate.net
Cycloaddition Reactions: The benzisoxazole ring itself can participate in cycloaddition reactions, offering pathways to more complex fused heterocyclic systems. researchgate.netnih.gov Investigating the participation of the entire molecule in novel cycloaddition pathways could lead to the discovery of unique chemical scaffolds.
Intramolecular Transformations: Designing precursors that can undergo intramolecular reactions, where the epoxide ring reacts with another functional group within the same molecule, could provide elegant and efficient routes to complex polycyclic structures.
| Reaction Type | Potential Products | Research Focus |
| Epoxide Ring-Opening | β-amino alcohols, β-hydroxy ethers, β-hydroxy thiols. researchgate.net | Regio- and stereocontrol, development of catalytic methods. researchgate.net |
| Cycloaddition | Fused polycyclic heterocycles. researchgate.netnih.gov | Exploring reactivity with different dipolarophiles/dienes, catalyst development. |
| Intramolecular Cyclization | Novel polycyclic benzisoxazole derivatives. | Design of suitable precursors, control of reaction pathways. |
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to traditional trial-and-error synthesis. rsc.org
Future research should leverage advanced computational methods such as:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of derivatives with their biological activity. rsc.org This allows for the rational design of new compounds with enhanced potency.
Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives within the active sites of biological targets like enzymes or receptors. rsc.orgresearchgate.netnih.gov This provides insights into key interactions and guides the design of more effective inhibitors or agonists.
Density Functional Theory (DFT): DFT calculations can be employed to study the electronic properties and reactivity of the molecule. researchgate.netresearchgate.net This can help predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and understand the stability of different conformations, aiding in the design of new synthetic pathways and derivatives. researchgate.net
| Computational Method | Application | Predicted Outcomes |
| 3D-QSAR | Design of bioactive derivatives. rsc.org | Correlation of structure with biological activity, prediction of potency. |
| Molecular Docking | Target identification and lead optimization. researchgate.net | Binding affinity, interaction modes with biological targets. |
| DFT | Reactivity analysis and mechanism elucidation. researchgate.netresearchgate.net | Electronic properties, reaction pathways, stability of intermediates. |
Integration with High-Throughput Screening and Automated Synthesis Platforms
The convergence of automated synthesis and high-throughput screening (HTS) offers a powerful engine for modern drug discovery and materials science. nih.govjfda-online.com This approach enables the rapid generation and evaluation of large compound libraries. ox.ac.uk
The path forward involves:
Automated Library Synthesis: Developing automated synthesis platforms, likely based on flow chemistry, to rapidly produce a large library of derivatives from this compound. durham.ac.uk This could involve parallel reactors where the parent compound is reacted with a diverse set of nucleophiles to generate a library of ring-opened products.
High-Throughput Screening (HTS): Screening these newly synthesized libraries against a wide range of biological targets (e.g., enzymes, receptors, cell lines) to identify "hits" with desired activities, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.govnih.gov
Data Analysis and Iteration: Utilizing computational tools to analyze the large datasets generated from HTS. This data can then inform the next round of synthesis, creating an iterative cycle of design, synthesis, and testing to rapidly optimize lead compounds.
Bridging Fundamental Research with Potential Industrial and Biotechnological Applications
Translating fundamental chemical research into tangible applications is a critical challenge. For this compound, its structural motifs suggest significant potential in various sectors. chemimpex.com
Future efforts should be directed towards:
Pharmaceutical Development: Given that the benzisoxazole scaffold is present in numerous drugs, a focused effort to screen derivatives for various therapeutic areas is warranted. nih.govtaylorandfrancis.comresearchgate.net This includes exploring its potential as an anticonvulsant, antipsychotic, or anticancer agent. nih.govnih.gov
Agrochemicals: Benzoxazole and benzothiazole (B30560) derivatives have shown a broad spectrum of biological activities in agriculture, including fungicidal, herbicidal, and insecticidal properties. researchgate.netmdpi.comnih.gov Investigating the potential of this compound derivatives in this area could lead to the development of new crop protection agents.
Material Science: The parent compound is noted for its potential use in advanced materials like coatings and adhesives. chemimpex.com Research into polymerizing the epoxide moiety or incorporating the molecule into polymer backbones could yield materials with novel thermal, mechanical, or optical properties.
Industrial-Scale Synthesis: A significant challenge is the development of cost-effective and scalable synthetic routes that can meet potential industrial demand. google.com This requires moving beyond laboratory-scale procedures to robust processes suitable for large-scale production.
Q & A
Basic: What are the optimized synthetic routes for 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole and key characterization techniques?
Answer:
The synthesis of 3-substituted benzo[d]isoxazole derivatives often involves regioselective cyclization or functionalization of preconstructed heterocycles. For example, microwave-assisted reactions with molecular sieves and tert-butoxy sodium in DMF can improve yield and reduce side products . Key characterization includes ¹H/¹³C NMR to confirm substituent positions and high-resolution mass spectrometry (HRMS) to validate molecular weight. For epoxide-containing derivatives like this compound, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for analogous structures .
Basic: How can regioselectivity be controlled during the synthesis of benzo[d]isoxazole derivatives?
Answer:
Regioselectivity is influenced by solvent polarity and acid-binding agents. For instance, using polar aprotic solvents (e.g., DMF) enhances nucleophilic attack at the 3-position of the isoxazole ring, while nonpolar solvents favor alternative pathways . Acid-binding agents like triethylamine can stabilize intermediates, directing reactivity toward desired positions. Computational modeling (e.g., DFT) further aids in predicting regiochemical outcomes .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for benzo[d]isoxazole derivatives targeting enzyme inhibition?
Answer:
SAR analysis requires systematic substitution at the 3-position and evaluation against target enzymes. For example:
- Bromine substitution at the 4-position of the phenyl ring in 3-(4-bromophenyl)isoxazole enhances GST inhibition (IC₅₀ = 0.099 mM) compared to chlorine analogs, highlighting halogen-dependent steric/electronic effects .
- Noncompetitive vs. competitive inhibition patterns (e.g., 3-(4-nitrophenyl)isoxazole vs. brominated derivatives) are resolved via Lineweaver-Burk plots and kinetic parameter (Km/Vmax) analysis .
Advanced: How do computational models aid in designing benzo[d]isoxazole derivatives with enhanced bioactivity?
Answer:
Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites, such as BRD4 or HDAC8, guiding substituent placement for optimal interactions . Molecular dynamics simulations assess stability, while QSAR models correlate electronic descriptors (e.g., Hammett constants) with activity. For example, bulky substituents at the 3-position improve NaV1.1 sodium channel blockade in anticonvulsant derivatives .
Advanced: What methodologies resolve contradictions in enzyme inhibition data among structurally similar benzo[d]isoxazole derivatives?
Answer:
Contradictions arise from subtle structural differences (e.g., Br vs. Cl). Strategies include:
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- X-ray crystallography of enzyme-inhibitor complexes to visualize interactions (e.g., bromine’s van der Waals contacts in GST inhibition) .
- Mutagenesis studies to validate binding site residues critical for inhibition .
Basic: What spectroscopic methods are critical for confirming the structure of benzo[d]isoxazole derivatives?
Answer:
- ¹H NMR : Aromatic protons in benzo[d]isoxazole appear as doublets (δ 7.5–8.5 ppm), while oxirane methoxy protons resonate at δ 3.8–4.2 ppm .
- ¹³C NMR : The isoxazole ring carbons show signals at 95–110 ppm, and epoxide carbons at 45–55 ppm .
- HRMS : Accurately confirms molecular formulae (e.g., C₁₀H₉NO₃ for this compound) .
Advanced: How can in vitro models assess the therapeutic potential of benzo[d]isoxazole derivatives in neurological disorders?
Answer:
- Electrophysiological assays (e.g., patch-clamp) evaluate sodium channel (NaV1.1) blockade for anticonvulsant activity .
- GABA uptake inhibition is measured in neuronal cell lines using radiolabeled ligands (e.g., [³H]GABA) .
- MES and scPTZ tests in rodents screen for seizure protection, with derivatives like 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione showing ED₅₀ values < 50 mg/kg .
Advanced: What are the challenges in predicting metabolic stability of benzo[d]isoxazole derivatives, and how can they be addressed?
Answer:
Challenges include epoxide ring-opening by hepatic enzymes and oxidative degradation of the isoxazole ring. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
